molecular formula C8H12ClN B8094787 2-Methylbenzylamine hydrochloride

2-Methylbenzylamine hydrochloride

Cat. No. B8094787
M. Wt: 157.64 g/mol
InChI Key: AFUROYYNHZQQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzylamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClN and its molecular weight is 157.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylbenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuropharmacological Research : 2,3-Dichloro-alpha-methylbenzylamine, related to 2-Methylbenzylamine hydrochloride, was studied for its effects on alpha 2-adrenoceptors in rats. This research indicates its potential application in studying neurotransmitter systems and neuropharmacology (Kuboia et al., 1996).

  • Synthesis of Radiolabeled Compounds : A study on the synthesis of tritium-labeled xylamine, an irreversible inhibitor of neuronal norepinephrine uptake, utilized 2-methylbenzylamine in its process. This showcases its use in creating radiolabeled compounds for neurological research (Ransom et al., 1983).

  • Chiral Derivatization in Chemistry : The compound was used as a chiral derivatizing agent in a study for determining the enantiomeric composition of certain compounds. This application is significant in stereochemistry and enantioselective synthesis (Uccello-Barretta et al., 2000).

  • Organic Synthesis : It was also utilized in the synthesis of enantioenriched 4-thiazolidinone, illustrating its role in complex organic synthesis processes (Hansen et al., 1996).

  • Pharmaceutical Intermediates : A study focused on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, a derivative of 2-Methylbenzylamine hydrochloride, highlights its importance as an intermediate in pharmaceuticals, pesticides, and chemical industries (Wang Ling-ya, 2015).

  • Monoamine Oxidase Inhibition : Research has been conducted on its role as a competitive inhibitor in the oxidation of neurotransmitters by monoamine oxidase, emphasizing its relevance in biochemical and pharmacological studies (Mantle et al., 1976).

  • Materials Science : The synthesis and characterization of semi-organic crystals like 4-Methylbenzylammonium chloride hemihydrate demonstrate its application in materials science, particularly in the study of crystal structures and properties (Aarthi & Raja, 2019).

properties

IUPAC Name

(2-methylphenyl)methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUROYYNHZQQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14865-38-4
Record name Benzenemethanamine, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14865-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, o-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014865384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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